tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-6-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often relies on the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the necessary stereochemical information .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Conversion to tert-butyl 5-carboxy-6-azabicyclo[3.2.1]octane-6-carboxylate.
Reduction: Formation of tert-butyl 5-hydroxymethyl-6-azabicyclo[3.2.1]octane-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-6-azabicyclo[32 its structure suggests that it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity . The formyl group and the bicyclic core may play crucial roles in these interactions.
Comparison with Similar Compounds
- tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Uniqueness: tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester, which provide distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10-5-4-6-13(14,7-10)9-15/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYQQSKNVDWVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1(C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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